1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a complex organic compound that features a trifluoroacetyl group, a tetrahydroquinoline ring, and a sulfonyl chloride group
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. The trifluoroacetyl group is introduced through a reaction with trifluoroacetyl chloride, while the sulfonyl chloride group is added using chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives, while reduction reactions can modify the trifluoroacetyl group.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of trifluoroacetic acid and sulfonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be compared with other similar compounds, such as:
Trifluoroacetyl chloride:
Sulfonyl chlorides: A broad class of compounds used in the synthesis of sulfonamides and sulfonates.
Tetrahydroquinoline derivatives: Compounds with a similar core structure but different functional groups, used in various pharmaceutical applications.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinoline-6-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)8-3-4-9-7(6-8)2-1-5-16(9)10(17)11(13,14)15/h3-4,6H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHRPKUEGQVEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)N(C1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696734 | |
Record name | 1-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947498-97-7 | |
Record name | 1-(Trifluoroacetyl)-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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